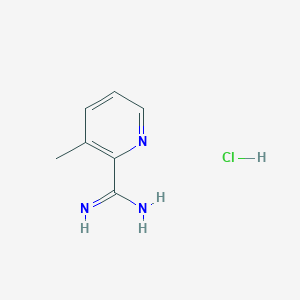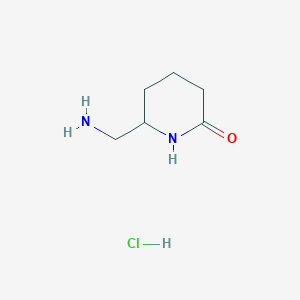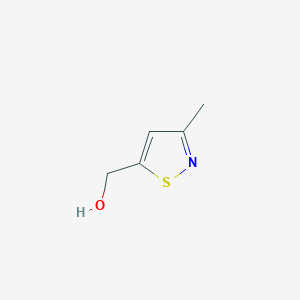
3-Methylpicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complexes involving 3-methylpicolinic acid is detailed in several papers. For instance, Cr(III) and V(IV) complexes of 3-methylpicolinic acid were synthesized and characterized using XRD and LC-MS/MS to determine their geometric structures . Similarly, nickel(II) and copper(II) complexes with 3-methylpicolinic acid were prepared by reacting metal salts with the acid in aqueous solution . These syntheses involve coordination chemistry and the formation of complexes with specific metal-to-ligand ratios, as confirmed by UV-Vis spectrophotometry .
Molecular Structure Analysis
The molecular structures of the synthesized complexes were analyzed using various spectroscopic methods. X-ray crystallography was employed to study the crystal structures, revealing coordination geometries around the central metal ions . DFT calculations were used to predict and compare the molecular geometries, vibrational frequencies, and electronic spectral properties of these complexes . These studies provide insights into the molecular structure and bonding characteristics of the complexes.
Chemical Reactions Analysis
The chemical reactivity of the synthesized complexes was explored through various analyses. For example, the α-glucosidase inhibitory activity of the Cr(III) and V(IV) complexes was evaluated, demonstrating potential biological applications . The copper(II) complexes of 3-methylpicolinic acid were studied for their ability to induce reactive oxygen species (ROS) and inhibit the proteasome, which is relevant for therapeutic research .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes were characterized using spectroscopic techniques and computational methods. FT-IR, UV-Vis, and EPR spectroscopy provided information on the vibrational and electronic properties of the complexes . The nonlinear optical (NLO) properties of the Cr(III) and V(IV) complexes were also investigated, indicating potential for material applications . Thermal properties were assessed through thermogravimetric studies, revealing the stability of the complexes under heat . Additionally, the solubility and particle size of the complexes in various solvents were examined, which is important for their application in solution-based processes .
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist
- Application: 3-Methylpicolinimidamide hydrochloride is noted for its high affinity and effectiveness as an orally active neurokinin-1 (h-NK1) receptor antagonist. This characteristic suggests its potential for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
Antibacterial Activity
- Application: This compound has been studied for its capacity to inhibit bacterial DNA polymerase IIIC (pol IIIC) and effectively control the growth of Gram-positive bacteria. It has shown promise in protecting mice from lethal infections, indicating its potential in antibacterial applications (Zhi et al., 2005).
Androgen Receptor Activities
- Application: Investigations into the antiandrogenic activity of related compounds suggest potential applications in studying human male reproduction, particularly in exploring how certain antagonists can act as agonists under specific conditions (Wong et al., 1995).
Histamine H3 Receptor Antagonist
- Application: The compound is recognized for its high selectivity and potent antagonism of histamine H3 receptors, indicating its potential for therapeutic applications in cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).
Treatment of ADHD
- Application: In a study of histamine H3 receptor antagonists, the compound's potential as a treatment for Attention-Deficit Hyperactivity Disorder (ADHD) in adults was explored, suggesting its relevance in neuropsychiatric research (Weisler et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylpyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMCTHOKIKUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562968 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinimidamide hydrochloride | |
CAS RN |
125903-77-7 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1283245.png)








